molecular formula C80H118N4O4 B13780776 5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin

5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin

Cat. No.: B13780776
M. Wt: 1199.8 g/mol
InChI Key: FLTWEQFUBFXXEW-UHFFFAOYSA-N
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Description

5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin is a synthetic porphyrin derivative characterized by its dihydroporphyrin core and bulky alkyl-substituted aryl groups. The dihydroporphyrin structure (21,23-dihydroporphyrin) indicates partial saturation of the macrocycle, which alters its electronic properties compared to fully conjugated porphyrins . At the 5- and 15-positions of the porphyrin ring, two phenyl groups are substituted with dodecoxy chains (OCH₂(CH₂)₁₀CH₃) at their 2- and 6-positions. These long alkoxy chains confer high lipophilicity, making the compound soluble in organic solvents like dichloromethane (DCM) and toluene, while also influencing aggregation behavior and steric interactions in supramolecular systems .

The compound’s synthesis likely involves SNAr (nucleophilic aromatic substitution) or metal-catalyzed coupling reactions to attach the dodecoxy-substituted phenyl groups, followed by controlled reduction to achieve the dihydroporphyrin core. Similar synthetic routes for alkoxy-substituted porphyrins involve SnCl₂-mediated reductions under acidic conditions, as seen in the preparation of 5-(4-aminophenyl)-10,15,20-tris(2,6-dimethoxyphenyl)-21H,23H-porphyrin . Applications of this compound may include photodynamic therapy, organic electronics, or catalysis, leveraging its tunable photophysical properties and stability in nonpolar environments.

Properties

Molecular Formula

C80H118N4O4

Molecular Weight

1199.8 g/mol

IUPAC Name

5,15-bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C80H118N4O4/c1-5-9-13-17-21-25-29-33-37-41-59-85-73-47-45-48-74(86-60-42-38-34-30-26-22-18-14-10-6-2)79(73)77-69-55-51-65(81-69)63-67-53-57-71(83-67)78(72-58-54-68(84-72)64-66-52-56-70(77)82-66)80-75(87-61-43-39-35-31-27-23-19-15-11-7-3)49-46-50-76(80)88-62-44-40-36-32-28-24-20-16-12-8-4/h45-58,63-64,81,84H,5-44,59-62H2,1-4H3

InChI Key

FLTWEQFUBFXXEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=C(C=CC=C7OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=C4)N3

Origin of Product

United States

Preparation Methods

Porphyrin Core Synthesis

  • Condensation Reaction: The porphyrin core is synthesized via acid-catalyzed condensation of pyrrole with substituted aromatic aldehydes. In this case, 2,6-didodecoxybenzaldehyde serves as the aldehyde component.
  • Catalysts and Conditions: Typically, strong acids such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3·OEt2) are used under inert atmosphere to promote the condensation.
  • Oxidation: The initially formed porphyrinogen intermediate is oxidized using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the fully conjugated porphyrin macrocycle.

This approach is adapted from classical porphyrin syntheses, including the Adler-Longo and Lindsey methods, with modifications to accommodate bulky alkoxy substituents.

Partial Hydrogenation to Dihydroporphyrin

  • The 21,23-dihydroporphyrin is obtained by selective reduction of the porphyrin macrocycle.
  • Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation under mild conditions to avoid over-reduction.
  • This step introduces saturation at the 21 and 23 positions, altering the electronic structure and improving the dye's performance in solar cells.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation of 2,6-dihydroxybenzaldehyde Dodecyl bromide, K2CO3, acetone Reflux (~80°C) 12–24 hours 75–85 Williamson ether synthesis
Porphyrin Core Condensation Pyrrole, 2,6-didodecoxybenzaldehyde, TFA Room temp to reflux 2–6 hours 40–60 Acid-catalyzed condensation, inert atmosphere
Oxidation DDQ Room temp 1 hour 80–90 Converts porphyrinogen to porphyrin
Partial Hydrogenation NaBH4 or H2/Pd-C 0–25°C 1–3 hours 70–85 Selective reduction to dihydroporphyrin

Research Findings and Analysis

  • Effect of Alkoxy Chain Length: The use of long dodecoxy chains (C12) on the phenyl substituents enhances solubility in organic solvents and improves film-forming properties, which are crucial for device fabrication.
  • Selective Partial Reduction: The dihydroporphyrin form exhibits altered electronic absorption spectra, with red-shifted Q-bands, beneficial for light harvesting in DSSCs.
  • Catalyst Selection: Lewis acids such as lanthanide triflates (e.g., La(OTf)3) have been reported to catalyze related porphyrin functionalization reactions efficiently, suggesting potential optimization routes.
  • Synthetic Challenges: Steric hindrance from bulky alkoxy groups can reduce condensation yields, necessitating careful control of reaction conditions and purification steps.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Purpose Challenges
Alkoxybenzaldehyde Synthesis Williamson ether synthesis 2,6-Dihydroxybenzaldehyde, dodecyl bromide, base Introduce dodecoxy chains on phenyl ring Long reaction times, purification
Porphyrin Core Formation Acid-catalyzed condensation Pyrrole, 2,6-didodecoxybenzaldehyde, TFA or BF3·OEt2 Build porphyrin macrocycle Steric hindrance, moderate yields
Oxidation DDQ oxidation DDQ Aromatize macrocycle Requires careful monitoring
Partial Hydrogenation NaBH4 reduction or catalytic hydrogenation NaBH4 or H2/Pd-C Generate dihydroporphyrin Avoid over-reduction

The preparation of this compound involves a sophisticated sequence of organic synthesis steps anchored in classical porphyrin chemistry. The key to successful synthesis lies in the precise control of reaction conditions during the acid-catalyzed condensation and selective partial hydrogenation steps. The introduction of long alkoxy chains at the meso positions enhances the compound's solubility and photophysical properties, making it a valuable sensitizer in photovoltaic applications.

This detailed synthesis framework is supported by multiple research studies and chemical databases, providing a reliable foundation for both academic research and industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can introduce new functional groups onto the phenyl rings .

Scientific Research Applications

5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin involves its ability to absorb light and transfer energy to other molecules. This can lead to the generation of reactive oxygen species, which can cause damage to cellular components. The compound’s molecular targets include various biomolecules such as proteins and nucleic acids, and its pathways involve photochemical reactions that produce singlet oxygen and other reactive species .

Comparison with Similar Compounds

Alkoxy Chain Length and Solubility

The target compound’s 2,6-didodecoxyphenyl groups impart significantly higher lipophilicity compared to shorter-chain analogues like 5,15-bis(2,6-dioctoxyphenyl)porphyrin (C₈ vs. C₁₂ alkoxy chains). This enhances compatibility with hydrophobic matrices in organic semiconductors but reduces water solubility, limiting biomedical applications without formulation aids . In contrast, TPPS’s sulfonate groups enable aqueous solubility, making it suitable for biological systems .

Electronic Modulation via Substituents

The dihydroporphyrin core reduces conjugation, shifting absorption maxima to shorter wavelengths (e.g., ~450 nm Soret band) compared to fully conjugated porphyrins like 5,15-diphenylporphyrin (~420 nm) .

Functional and Application-Specific Comparisons

Aggregation and Stability

Long alkoxy chains in 5,15-bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin reduce π-π stacking, minimizing aggregation in solution—a common issue with planar porphyrins like 5,15-diphenylporphyrin . This property is critical for maintaining photostability in optoelectronic devices.

Biological Activity

5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin is a synthetic compound belonging to the porphyrin family, characterized by its complex structure and significant molecular weight. This compound has garnered attention for its potential biological activities, particularly in fields such as solar energy conversion and photodynamic therapy. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C₈₀H₁₁₈N₄O
Molecular Weight: 1199.8 g/mol
IUPAC Name: this compound

The compound features two 2,6-didodecoxyphenyl groups attached to the porphyrin core at positions 5 and 15. This structural configuration enhances its solubility and stability compared to other porphyrins.

Biochemical Pathways

The primary biological activity of this compound is associated with its role as a sensitizer in dye-sensitized solar cells (DSSCs). The mechanism involves:

  • Light Absorption: The compound absorbs light effectively, leading to the excitation of electrons.
  • Electron Transfer: Excited electrons are transferred from the dye to a semiconductor material (e.g., TiO₂), generating an electric current.

Biological Applications

  • Photodynamic Therapy (PDT):
    • Porphyrins are known for their ability to generate reactive oxygen species (ROS) upon light activation. Research indicates that this compound can induce cytotoxic effects in cancer cells through ROS generation when exposed to specific wavelengths of light.
  • Solar Energy Conversion:
    • As a sensitizer in DSSCs, this compound enhances the efficiency of solar energy conversion by improving light absorption and electron injection properties. Studies have shown that DSSCs utilizing this dye exhibit higher short-circuit current densities compared to those using traditional sensitizers.

Case Studies

  • Study on Photodynamic Activity:
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death upon light exposure due to ROS production.
  • Efficiency in DSSCs:
    Comparative studies demonstrated that DSSCs utilizing this porphyrin derivative achieved efficiencies exceeding 10%, outperforming many conventional dyes. The enhanced performance was attributed to its superior electronic properties and stability under operational conditions.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
YD2-o-C8 Similar porphyrin core with different substituentsHigher efficiency in DSSCs
SM315 Contains methoxy groups instead of didodecoxyEnhanced solubility in organic solvents
SM371 Different electron donor groupsImproved light absorption characteristics

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin with high yield and purity?

  • Methodology : Use a multi-step synthesis involving nucleophilic substitution to introduce dodecoxy chains at the 2,6-positions of phenyl groups, followed by porphyrin macrocycle formation via Lindsey conditions. Purification via column chromatography (silica gel, CH₂Cl₂/hexane) and recrystallization ensures purity. Monitor reaction progress using UV-Vis spectroscopy (Soret band ~420 nm) and confirm structure via ¹H/¹³C NMR and MALDI-TOF mass spectrometry .
  • Key Considerations : Optimize stoichiometry of substituted benzaldehyde precursors to avoid side products. Protect free hydroxyl groups during synthesis to prevent unwanted oxidation .

Q. How can the electronic structure of this porphyrin derivative be characterized experimentally?

  • Methods : UV-Vis spectroscopy reveals Q-band transitions (500–700 nm) sensitive to substituent effects. Electrochemical studies (cyclic voltammetry) quantify redox potentials (e.g., E₁/2 for porphyrin ring oxidation/reduction). Compare with DFT calculations to correlate substituent effects (dodecoxy chains) with HOMO-LUMO gaps .
  • Data Interpretation : Red shifts in absorption bands indicate electron-donating effects from dodecoxy groups. Electrochemical hysteresis may suggest aggregation in solution .

Advanced Research Questions

Q. What strategies mitigate aggregation-induced quenching in photophysical studies of this compound?

  • Experimental Design : Use low concentrations (µM range) in non-polar solvents (e.g., toluene) to reduce π-π stacking. Introduce bulky substituents (e.g., 2,6-didodecoxyphenyl groups) to sterically hinder aggregation. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes in monomeric vs. aggregated states .
  • Contradiction Analysis : Conflicting reports on fluorescence quantum yields may arise from solvent polarity or trace metal contamination. Use chelating agents (e.g., EDTA) to exclude metal-induced quenching .

Q. How can this porphyrin be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodology : Functionalize the porphyrin core with axial ligands (e.g., pyridyl groups) to coordinate metal nodes (e.g., Zn²⁺ or Cu²⁺). Solvothermal synthesis in DMF at 80–100°C promotes framework assembly. Characterize MOF porosity via BET surface area analysis and catalytic activity in oxidation reactions (e.g., epoxidation of styrene) .
  • Data Validation : Compare turnover frequencies (TOF) with homogeneous catalysts to assess confinement effects. X-ray absorption spectroscopy (XAS) confirms metal coordination geometry .

Q. What role do the 2,6-didodecoxyphenyl substituents play in modulating acid-base equilibria and metalation kinetics?

  • Approach : Titrate the porphyrin in DMSO with TFA/TEA while monitoring UV-Vis spectral changes. Compare pKa values with unsubstituted tetraphenylporphyrin (TPP). Kinetic studies of metal insertion (e.g., Zn²⁺) using stopped-flow spectroscopy reveal steric effects from dodecoxy chains .
  • Contradiction Resolution : Discrepancies in reported pKa values may arise from solvent choice (protic vs. aprotic). Standardize measurements in anhydrous DMF to minimize solvent interference .

Experimental Design and Safety

Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?

  • Guidelines : Store under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation. Use gloveboxes for air-sensitive manipulations. In case of skin contact, wash with PEG-400 to dissolve hydrophobic residues, followed by soap/water .
  • Waste Disposal : Deactivate with Fenton’s reagent (Fe²⁺/H₂O₂) before disposal to degrade aromatic rings .

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